Spiro[4.5]decane-6-carboxylic acid
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Overview
Description
Spiro[4.5]decane-6-carboxylic acid is a unique organic compound characterized by its spirocyclic structure, where two rings share a single carbon atom. This compound is part of the spiro[4.5]decane family, known for its distinctive chemical and physical properties. The spirocyclic structure imparts rigidity and stability, making it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[4.5]decane-6-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the preparation might begin with a cyclohexanone derivative, which undergoes a series of reactions including alkylation, cyclization, and oxidation to form the spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of immobilized catalysts can enhance the efficiency of the process. The choice of solvents, temperature control, and reaction time are critical factors in scaling up the production .
Chemical Reactions Analysis
Types of Reactions
Spiro[4.5]decane-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The spirocyclic structure allows for substitution reactions at specific positions, leading to a variety of functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield spiro[4.5]decane-6-carboxylate esters, while reduction can produce spiro[4.5]decane-6-methanol .
Scientific Research Applications
Spiro[4.5]decane-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex spirocyclic compounds.
Biology: Its derivatives are studied for potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its use in developing new pharmaceuticals, particularly for targeting specific enzymes and pathways.
Industry: The compound is used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which spiro[4.5]decane-6-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The spirocyclic structure allows for specific binding to active sites, influencing the activity of these targets. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
- Spiro[4.5]decane-2-carboxylic acid
- Spiro[4.6]undecane-2-carboxylic acid
- Spiro[5.6]dodecane-2-carboxylic acid
Uniqueness
Spiro[4.5]decane-6-carboxylic acid is unique due to its specific spirocyclic structure and the position of the carboxylic acid group. This configuration imparts distinct chemical reactivity and biological activity compared to other spirocyclic compounds .
Biological Activity
Spiro[4.5]decane-6-carboxylic acid is a unique spirocyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the compound’s biological activity, mechanisms of action, and its implications in drug development, supported by relevant data tables and case studies.
Chemical Structure and Properties
This compound features a spirocyclic structure that contributes to its distinct chemical reactivity and biological properties. The carboxylic acid group is pivotal in mediating its interactions with biological targets.
Structural Characteristics
- Chemical Formula: C₁₁H₁₈O₂
- Molecular Weight: 182.26 g/mol
- CAS Number: 37457-41-3
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The spirocyclic configuration allows for specific binding to active sites, influencing enzymatic activity and receptor signaling pathways.
Key Mechanisms:
- Enzyme Inhibition: Compounds with similar structures have shown potential as inhibitors of prolyl hydroxylases, which are critical in regulating hypoxia-inducible factors (HIFs) related to anemia and ischemia-related diseases .
- Receptor Binding: The carboxylic acid moiety can facilitate binding to receptors, potentially modulating physiological responses.
Anticonvulsant Activity
Research has indicated that spiro[4.5]decane derivatives exhibit anticonvulsant properties. A comparative study evaluated various spirocyclic carboxylic acids, including spiro[4.5]decane-2-carboxylic acid, revealing that certain analogues possess significant anticonvulsant effects comparable to established drugs like valproic acid .
Compound | Anticonvulsant Activity | Mechanism |
---|---|---|
Spiro[4.5]decane-2-carboxylic acid | Moderate | GABAergic modulation |
This compound | Potential | Enzyme inhibition |
Enzyme Inhibition Studies
A study focused on the structure-activity relationship (SAR) of spiro[4.5]decanone derivatives demonstrated their efficacy as inhibitors of 2-oxoglutarate-dependent prolyl hydroxylases (PHDs). These findings suggest that modifications in the spirocyclic structure can enhance inhibitory potency against PHDs, which are important therapeutic targets for anemia treatments .
Case Study 1: Synthesis and Evaluation of Derivatives
A recent publication described the total synthesis of halichlorine using a 6-azaspiro[4.5]decane skeleton as an intermediate, highlighting the versatility of spirocyclic compounds in drug design and synthesis . The derivatives showed varying degrees of biological activity, emphasizing the importance of structural modifications.
Case Study 2: Antimicrobial Properties
Research has also explored the antimicrobial potential of spiro[4.5]decane derivatives. Certain compounds demonstrated significant activity against various bacterial strains, suggesting further investigation into their utility as antimicrobial agents.
Properties
CAS No. |
37457-41-3 |
---|---|
Molecular Formula |
C11H18O2 |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
spiro[4.5]decane-10-carboxylic acid |
InChI |
InChI=1S/C11H18O2/c12-10(13)9-5-1-2-6-11(9)7-3-4-8-11/h9H,1-8H2,(H,12,13) |
InChI Key |
XPJBFOCXEOPFIB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CCCC2)C(C1)C(=O)O |
Origin of Product |
United States |
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